molecular formula C14H21NO4S B12673835 2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt CAS No. 152187-52-5

2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt

Cat. No.: B12673835
CAS No.: 152187-52-5
M. Wt: 299.39 g/mol
InChI Key: OHDIMRSFYMXPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt typically involves the polymerization of 2-propenoic acid with ethenylbenzene and 3-mercaptopropanoic acid. The reaction is initiated using hydrogen peroxide and disodium peroxodisulfate . The process involves the following steps:

    Initiation: Hydrogen peroxide and disodium peroxodisulfate are used to initiate the polymerization reaction.

    Polymerization: The monomers (2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid) undergo polymerization to form the telomer.

    Neutralization: The resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.

    Reduction: Sodium borohydride is used as a reducing agent in aqueous or alcoholic solutions.

    Substitution: Substitution reactions are typically carried out in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt involves its interaction with various molecular targets. The compound’s unique structure allows it to form strong bonds with other molecules, enhancing its adhesive and cohesive properties. The pathways involved include:

    Polymerization: The compound undergoes polymerization to form long chains, which contribute to its mechanical strength.

    Cross-linking: Cross-linking with other polymers enhances its stability and durability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is unique due to its specific combination of monomers and the presence of the ammonium counterion. This gives it distinct properties, such as enhanced solubility and biocompatibility, making it suitable for specialized applications in medicine and industry.

Properties

CAS No.

152187-52-5

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

azanium;prop-2-enoic acid;styrene;3-sulfanylpropanoate

InChI

InChI=1S/C8H8.C3H6O2S.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;4-3(5)1-2-6;1-2-3(4)5;/h2-7H,1H2;6H,1-2H2,(H,4,5);2H,1H2,(H,4,5);1H3

InChI Key

OHDIMRSFYMXPHX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC(=O)O.C(CS)C(=O)[O-].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.